5-chloro-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide
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Overview
Description
5-chloro-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a methoxy group, and a benzamide moiety, along with a thiomorpholine and oxane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a chloro-methoxy benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The acylated product is then reacted with an amine to form the benzamide.
Thiomorpholine and Oxane Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 5-hydroxy-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-{[4-(morpholin-4-yl)oxan-4-yl]methyl}benzamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
5-chloro-2-methoxy-N-{[4-(piperidin-4-yl)oxan-4-yl]methyl}benzamide: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
The presence of the thiomorpholine ring in 5-chloro-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide imparts unique chemical properties, such as increased lipophilicity and potential for forming specific interactions with biological targets, which may enhance its efficacy in certain applications compared to its analogs.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c1-23-16-3-2-14(19)12-15(16)17(22)20-13-18(4-8-24-9-5-18)21-6-10-25-11-7-21/h2-3,12H,4-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIACYZZEOTOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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